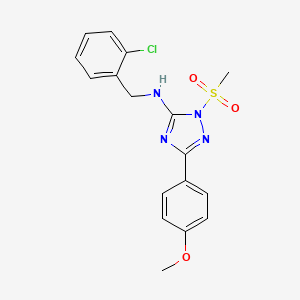![molecular formula C16H21BrN2S B4194786 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine](/img/structure/B4194786.png)
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine
説明
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine, also known as BCTP, is a chemical compound that has been widely used in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic transmission in the central nervous system.
作用機序
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. mGluR5 is widely expressed in the central nervous system and plays an important role in regulating synaptic transmission and plasticity. By blocking mGluR5, this compound can modulate various physiological and pathological processes that involve glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes that involve mGluR5. For example, this compound has been shown to reduce cocaine self-administration in rats, suggesting a potential role in drug addiction treatment. This compound has also been shown to reduce anxiety-like behavior in mice, suggesting a potential role in anxiety disorders. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, suggesting a potential role in neurodegenerative diseases.
実験室実験の利点と制限
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and can be used in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound. It has low solubility in water, which can make it difficult to use in some experimental setups. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine in scientific research. One direction is to further investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has shown promising results in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for these diseases. Another direction is to investigate the role of mGluR5 in other psychiatric disorders such as schizophrenia and bipolar disorder. This compound has been shown to modulate anxiety-like behavior in mice, and further research could lead to the development of new treatments for these disorders. Finally, there is a need to develop new and more potent mGluR5 antagonists that can be used in clinical trials. This compound has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans.
科学的研究の応用
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of mGluR5 in drug addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.
特性
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2S/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFOCXCKLBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-ethoxypropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4194710.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-nitrobenzenesulfonamide](/img/structure/B4194717.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)


![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4194746.png)
![2-nitro-N-(tetrahydro-2-furanylmethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4194752.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4194756.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B4194769.png)
![9-[2-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4194773.png)

![1-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4194782.png)
![10-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10,10a-dihydro-4aH-phenothiazine](/img/structure/B4194793.png)
![5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4194804.png)